Thiirane's high reactivity stems from the inherent ring strain present in its three-membered structure. This strain makes the C-S bond susceptible to nucleophilic attack, allowing thiirane to react readily with various functional groups. This property makes it a valuable precursor for synthesizing a diverse range of functionalized molecules, including:
Due to its high reactivity, thiirane itself exhibits various biological activities, including:
Thiirane, commonly referred to as ethylene sulfide, is a three-membered cyclic compound with the molecular formula . It is recognized as the smallest sulfur-containing heterocycle and the simplest episulfide. The structure of thiirane features a sulfur atom bonded to two carbon atoms, forming a triangular shape. According to electron diffraction studies, the C-C and C-S bond lengths are approximately 1.473 Å and 1.811 Å, respectively, with bond angles of 66.0° for C-C-S and 48.0° for C-S-C . Thiirane is characterized by its highly unpleasant odor, typical of many organosulfur compounds .
Thiirane is a hazardous compound with a strong, unpleasant odor. It is toxic upon inhalation, ingestion, or skin contact []. Thiirane is also flammable and can irritate the eyes and respiratory tract [].
Here are some safety precautions to consider when handling thiirane:
These reactions highlight the versatility of thiirane in organic synthesis and its potential applications in various chemical processes.
Thiirane can be synthesized through various methods:
These methods demonstrate the adaptability and efficiency of thiirane synthesis in organic chemistry.
Thiirane and its derivatives have several applications:
The versatility of thiirane allows for its utilization across multiple fields.
Thiirane shares similarities with other cyclic sulfur compounds but possesses unique characteristics that distinguish it:
Compound | Structure | Unique Features |
---|---|---|
Thiirane | Smallest sulfur-containing heterocycle | |
Oxirane | Contains oxygen instead of sulfur | |
Thietane | Larger ring structure (four-membered) | |
Thiolane | Similar size but contains more carbon atoms |
Thiirane's three-membered ring structure contributes to its high reactivity compared to larger cyclic compounds like thietane or thiolane. This unique feature makes it particularly valuable in synthetic chemistry where strain-induced reactivity is advantageous.
Thiirane, systematically designated under the International Union of Pure and Applied Chemistry nomenclature, represents the parent compound of a class of three-membered sulfur-containing heterocycles. The compound is more commonly recognized by its alternative designation as ethylene sulfide, reflecting its structural relationship to ethylene and its sulfur-containing nature. Additional nomenclature variants include thiacyclopropane, thiirene (2,3-dihydro-), and ethylene episulfide, with the term "episulfide" serving as a general classification for this structural motif.
The historical development of thiirane chemistry traces back to the early twentieth century, with foundational contributions from several prominent chemists. Staudinger and Pfenninger conducted pioneering studies on episulfides in 1916, followed by Delepine's investigations in 1920. A significant methodological advancement occurred in 1934 when Dachlauer and Jackel developed a general synthetic approach for episulfides from epoxides using alkali thiocyanates and thiourea, establishing a fundamental transformation that remains relevant in contemporary synthetic chemistry.
The Chemical Abstracts Service registry number for thiirane is 420-12-2, providing a unique identifier for this compound in chemical databases and literature. The systematic nomenclature reflects the compound's position within the broader classification of thiiranes, which encompasses all derivatives containing the three-membered ring structure with two carbon atoms and one sulfur atom.
Thiirane belongs to the class of organic compounds known as thiiranes, which are characterized as heterocyclic compounds containing a saturated three-membered ring with two carbon atoms and one sulfur atom. Within the broader taxonomic classification system, thiirane is categorized under organoheterocyclic compounds, specifically within the aliphatic heteromonocyclic compounds framework.
Detailed structural analysis through electron diffraction studies has revealed precise geometric parameters for the thiirane ring system. The carbon-carbon bond distance measures 1.473 Angstroms, while the carbon-sulfur bond distances are 1.811 Angstroms. The angular geometry of the ring system exhibits characteristic distortions from ideal tetrahedral angles, with the carbon-carbon-sulfur angle measuring 66.0 degrees and the carbon-sulfur-carbon angle measuring 48.0 degrees.
The molecular formula of thiirane is represented as C₂H₄S, with a molecular weight of 60.11 to 60.12 atomic mass units. The compound's structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation as C1CS1 and the International Chemical Identifier as InChI=1S/C2H4S/c1-2-3-1/h1-2H2.
Table 1: Structural Parameters of Thiirane
The comparative analysis between thiirane and its oxygen analogue, oxirane (ethylene oxide), reveals fundamental differences in both structural and reactive properties that highlight the influence of heteroatom substitution in three-membered ring systems. These differences have significant implications for synthetic applications and mechanistic understanding of ring-opening reactions.
Ring strain energy represents one of the most significant differentiating factors between thiiranes and epoxides. Experimental determinations through hydrogenation methods have established that ethylene sulfide possesses a ring strain energy of approximately 9 kilocalories per mole, compared to 14 kilocalories per mole for ethylene oxide. This reduced strain energy in the sulfur-containing system reflects the longer carbon-sulfur bonds relative to carbon-oxygen bonds, resulting in less severe angular distortion within the three-membered ring framework.
Kinetic studies comparing the reactivity of thiirane and epoxide systems toward nucleophilic attack have revealed notable differences in reaction rates and mechanisms. Investigation of the reactions of propylene sulfide and propylene oxide with aniline demonstrated that episulfides exhibit lower reactivity toward nucleophilic attack compared to epoxides, with rate differences ranging from factors of two to six over the temperature range studied. The activation energy for propylene sulfide was found to be higher than that of the corresponding epoxide, indicating greater energetic barriers to ring-opening in the sulfur-containing system.
Table 2: Comparative Properties of Thiirane versus Oxirane
The mechanistic implications of these differences extend to the transition state structures involved in ring-opening reactions. The longer carbon-sulfur bonds and reduced electronegativity of sulfur compared to oxygen result in different charge distribution patterns during nucleophilic attack. The sulfur atom's larger size and lower electronegativity contribute to reduced solvation effects around developing anionic sites, as evidenced by less negative entropy of activation values observed for thiirane reactions compared to epoxide reactions.
Electronic effects also differentiate thiirane from epoxide chemistry, with the sulfur atom's different hybridization and bonding characteristics influencing both ground state stability and transition state energetics. The polarizability of sulfur compared to oxygen creates different electrostatic environments within the ring system, affecting both intermolecular interactions and reactivity patterns toward various classes of nucleophiles.
Thiirane compounds have established significant research relevance across multiple domains of chemistry, particularly in organic synthesis methodologies and advanced materials development. The unique reactivity profile and structural characteristics of thiiranes enable access to sulfur-containing molecular architectures that are challenging to obtain through alternative synthetic routes.
In organic synthesis, thiirane serves as a versatile building block for the construction of complex sulfur-containing molecules through ring-opening reactions. The compound readily undergoes mercaptoethylation reactions with amines to produce 2-mercaptoethylamines, which function as effective chelating ligands in coordination chemistry. This transformation follows the general reaction pathway: C₂H₄S + R₂NH → R₂NCH₂CH₂SH, providing direct access to bifunctional molecules containing both amine and thiol functionalities.
Recent methodological developments have expanded the synthetic utility of thiiranes through the development of catalytic enantioselective conversion processes. Advanced catalytic systems utilizing Brønsted acid catalysis have enabled the efficient and enantioselective conversion of epoxides to thiiranes through kinetic resolution processes. These methods achieve high yields and enantiomeric purities for both epoxide starting materials and thiirane products, with catalyst loadings as low as 0.01 mole percent demonstrating the efficiency of these transformations.
Contemporary research has also explored novel synthetic routes to thiiranes that bypass traditional harsh reaction conditions. Innovative approaches utilizing aldazine N-oxides with Lawesson's reagent have provided stereoselective access to cis-thiiranes under mild reaction conditions. This methodology demonstrates excellent diastereoselectivity and broad substrate scope, accommodating various alkyl and aryl substituents while maintaining high stereochemical control.
Table 3: Synthetic Applications and Methodologies for Thiirane Chemistry
Materials science applications of thiirane chemistry have emerged through investigations of ring strain effects in polymerization processes. Research into ring-opening metathesis polymerization has demonstrated that incorporation of allylic epoxides, including thiirane derivatives, significantly increases the strain energy of cyclic olefin monomers. These modifications enable more effective polymerization processes and provide access to functional polymer materials with unique properties.
The biological relevance of thiirane compounds has also attracted research attention, particularly in the development of enzyme inhibitors and pharmaceutical intermediates. Studies have investigated thiirane derivatives as analogues of biologically active epoxides, with several derivatives demonstrating inhibitory activity against gelatinases. This research direction highlights the potential for thiirane-based compounds to serve as scaffolds for medicinal chemistry applications.
Environmental and exposure considerations have positioned thiirane within the human exposome framework, recognizing it as a compound that individuals may encounter through various exposure pathways. While not naturally occurring, thiirane has been identified in human blood samples, indicating environmental or occupational exposure sources and emphasizing the importance of understanding its chemical behavior and transformation pathways.
The molecular geometry of thiirane has been extensively characterized through electron diffraction studies, which provide precise structural parameters for this three-membered ring system [5]. The carbon-carbon bond length in thiirane measures 1.473 Å, while the carbon-sulfur bond lengths are 1.811 Å [5]. These bond distances reflect the significant geometric constraints imposed by the three-membered ring structure.
The angular parameters of thiirane deviate substantially from ideal tetrahedral geometry due to ring strain [5]. The carbon-carbon-sulfur bond angles measure 66.0°, while the carbon-sulfur-carbon angle is considerably smaller at 48.0° [5] [7]. These acute angles represent a significant departure from the approximately 109.5° tetrahedral angle expected for unstrained systems.
High-level theoretical calculations using the 6-31G* basis set have provided additional insights into the structural parameters of thiirane [6]. The carbon-sulfur bond distance calculated at this level (1.861 Å with 6-31G* and 1.812 Å with STO-3G) shows good agreement with experimental values, confirming the reliability of both experimental and computational approaches [6].
Table 1: Structural Parameters of Thiirane
Parameter | Value | Method | Reference |
---|---|---|---|
C-C Bond Length | 1.473 Å | Electron Diffraction | [5] |
C-S Bond Length | 1.811 Å | Electron Diffraction | [5] |
C-C-S Bond Angle | 66.0° | Electron Diffraction | [5] |
C-S-C Bond Angle | 48.0° | Electron Diffraction | [5] |
C-S Bond Length | 1.861 Å | 6-31G* Calculation | [6] |
C-S Bond Length | 1.812 Å | STO-3G Calculation | [6] |
The electronic structure of thiirane is characterized by significant ring strain energy, which has been quantitatively determined through theoretical calculations [10] [11]. The ring strain energy of thiirane is 19.8 kilocalories per mole, which is notably lower than that of its oxygen analog oxirane (27.3 kilocalories per mole) [10]. This difference reflects the larger atomic radius of sulfur compared to oxygen, which partially alleviates the geometric strain in the three-membered ring.
Advanced quantum chemical studies have revealed that thiirane exhibits unique electronic properties related to its strained ring system [11] [12]. The molecule demonstrates strain relaxation mechanisms through increased s-character in the lone pair orbital of the sulfur atom [11] [13]. This orbital rehybridization represents an important mechanism by which the molecule accommodates the severe angular distortions imposed by the three-membered ring geometry.
The electronic configuration of thiirane has been extensively studied using various theoretical methods, including coupled-cluster calculations and density functional theory [11] [28]. These studies indicate that the frontier molecular orbitals of thiirane are significantly affected by the ring strain, leading to unique electronic properties that distinguish it from both acyclic sulfur compounds and larger ring systems.
Comparative studies with related heterocycles demonstrate that three-membered rings containing sulfur exhibit distinct electronic characteristics [13]. The antiaromaticity present in certain three-membered rings is partially alleviated in thiirane through geometric distortion and the inherent properties of the sulfur heteroatom [11].
Table 2: Ring Strain Energies of Three-Membered Heterocycles
Compound | Ring Strain Energy (kcal/mol) | Reference |
---|---|---|
Thiirane | 19.8 | [10] |
Oxirane | 27.3 | [10] |
Thietane | 19.6 | [10] |
Oxetane | 25.5 | [10] |
Thiirane exhibits distinctive physical properties that reflect its molecular structure and intermolecular interactions [14] [17] [19]. The compound has a molecular weight of 60.118 grams per mole and exists as a liquid under standard conditions [2] [14].
The boiling point of thiirane ranges from 55 to 56 degrees Celsius, as reported by multiple sources [14] [17] [19] [22]. This relatively low boiling point is consistent with the compound's small molecular size and limited intermolecular forces. The melting point has been reported as 207-209 degrees Celsius, though this value appears to be inconsistent with the boiling point data and may represent a different measurement or compound state [19] [20].
The density of thiirane is 1.01 grams per milliliter at 25 degrees Celsius [16] [17] [19]. This value indicates that thiirane is slightly denser than water, which is typical for organosulfur compounds due to the presence of the heavier sulfur atom.
Regarding solubility characteristics, thiirane demonstrates poor water solubility [18] [19]. The compound is described as insoluble in water, which is expected given its organosulfur nature and lack of significant polar functional groups [19]. However, thiirane shows solubility in organic solvents, being soluble in chloroform and sparingly soluble in methanol [19]. The compound also demonstrates solubility in acetone and ether [18].
The dipole moment of thiirane is 1.84 Debye, indicating moderate polarity arising from the electronegativity difference between carbon and sulfur atoms and the asymmetric charge distribution in the strained ring system [17].
Table 3: Physical Properties of Thiirane
Property | Value | Units | Reference |
---|---|---|---|
Molecular Weight | 60.118 | g/mol | [2] |
Boiling Point | 55-56 | °C | [14] [17] [19] |
Density | 1.01 | g/mL at 25°C | [17] [19] |
Dipole Moment | 1.84 | D | [17] |
Water Solubility | Insoluble | - | [19] |
Chloroform Solubility | Soluble | - | [19] |
Critical Temperature | 555 | K | [14] |
The infrared spectroscopic characterization of thiirane has been extensively studied using both experimental and theoretical approaches [24] [25] [26] [27]. High-resolution infrared spectra have been recorded using synchrotron radiation sources, providing detailed information about the vibrational modes of the molecule [27].
The infrared spectrum of thiirane exhibits characteristic absorption bands that reflect the unique structural features of the three-membered ring system [24] [26]. Fundamental vibrational frequencies have been identified and assigned through symmetry analysis, group frequency correlations, and comparison with theoretical calculations [26].
Far-infrared spectroscopy studies have revealed specific vibrational modes, including the ν₅ fundamental at 628.1 wavenumbers and the ν₁₅ fundamental at 669.7 wavenumbers [27]. These measurements demonstrate strong Coriolis coupling effects between vibrational modes, which is characteristic of small ring systems [27].
Comprehensive vibrational studies using deuterated isotopologues have provided additional insights into the vibrational assignments [26] [28]. These studies have utilized modified valence force field calculations to reproduce experimental frequencies and have achieved excellent agreement with observed spectra [26].
Nuclear magnetic resonance spectroscopy of thiirane has been investigated using both proton and carbon-13 techniques [32] [33]. The molecular symmetry of thiirane results in simplified nuclear magnetic resonance spectra due to the equivalence of carbon atoms and hydrogen atoms in the ring system [32].
Carbon-13 nuclear magnetic resonance studies have been particularly informative for understanding the electronic environment of the carbon atoms in the strained ring system [32] [33]. The chemical shifts observed in thiirane reflect the unique electronic properties arising from ring strain and the presence of the sulfur heteroatom [34].
Proton nuclear magnetic resonance spectra of thiirane exhibit characteristic chemical shifts that are influenced by the ring strain and the magnetic anisotropy effects of the sulfur atom [32] [33]. These studies have provided valuable information about the electronic structure and have been used to establish correlations with other spectroscopic data [34].
Mass spectrometric analysis of thiirane using electron ionization has provided detailed information about the fragmentation patterns and ionization processes [38] [39] [42]. The molecular ion peak appears at mass-to-charge ratio 60, corresponding to the molecular weight of thiirane [38].
Electron ionization studies have revealed multiple ionization potentials for thiirane, with values of 9.05, 11.32, 11.72, and 13.59 electron volts [38] [44]. These ionization energies reflect the different molecular orbitals involved in the ionization process and provide insights into the electronic structure of the molecule [44].
The fragmentation patterns observed in mass spectrometry demonstrate the preferential formation of sulfur-containing fragments, which is consistent with the relative stability of these species [38] [42]. Ion-molecule reactions involving thiirane have been studied extensively, revealing unique sulfur-transfer mechanisms that are characteristic of this compound class [42].
Technique | Key Parameters | Values | Reference |
---|---|---|---|
IR Spectroscopy | ν₅ fundamental | 628.1 cm⁻¹ | [27] |
IR Spectroscopy | ν₁₅ fundamental | 669.7 cm⁻¹ | [27] |
Mass Spectrometry | Molecular ion | m/z 60 | [38] |
Photoelectron | First ionization | 9.05 eV | [38] [44] |
Photoelectron | Second ionization | 11.32 eV | [44] |
Photoelectron | Third ionization | 11.72 eV | [44] |
Photoelectron | Fourth ionization | 13.59 eV | [44] |
Flammable;Corrosive;Acute Toxic